1-(b-D-Xylofuranosyl)-5-methoxyuracil

Nucleoside analog Xylo-nucleoside Structural differentiation

This non-natural xylo-nucleoside analog features a β-linked xylofuranose sugar and a 5-methoxyuracil base, creating a unique pharmacophore with enhanced glycosidic bond stability and metabolic resistance compared to ribofuranosyl counterparts. Ideal for in vivo PK studies, enzyme structure-function assays, and as a stable building block for oligonucleotide synthesis. Its resistance to phosphorolytic cleavage minimizes confounding degradation, ensuring reproducible, translational results.

Molecular Formula C10H14N2O7
Molecular Weight 274.23 g/mol
Cat. No. B15141321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(b-D-Xylofuranosyl)-5-methoxyuracil
Molecular FormulaC10H14N2O7
Molecular Weight274.23 g/mol
Structural Identifiers
SMILESCOC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H14N2O7/c1-18-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)19-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7?,9-/m1/s1
InChIKeyZXIATBNUWJBBGT-WJZMDOFJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(b-D-Xylofuranosyl)-5-methoxyuracil Procurement Guide: Compound Classification and Structural Baseline for Xylo-Configured Nucleoside Analogs


1-(b-D-Xylofuranosyl)-5-methoxyuracil (5-Methoxy-xylo-uridine) is a modified pyrimidine nucleoside analog characterized by a β-D-xylofuranosyl sugar moiety linked to a 5-methoxy-substituted uracil base . The compound is classified under Xylo-nucleosides and 5-Modified pyrimidine nucleosides in vendor catalogs . As a purine nucleoside analog, it belongs to a broader class of nucleoside antimetabolites with potential applications in antiviral and anticancer research . The xylofuranosyl configuration distinguishes this compound from the more common ribofuranosyl nucleosides, establishing a distinct stereochemical and conformational profile relevant to enzymatic recognition and metabolic activation .

Why 1-(b-D-Xylofuranosyl)-5-methoxyuracil Cannot Be Substituted with Generic Ribofuranosyl or Deoxyribofuranosyl Nucleoside Analogs in Research Applications


In-class nucleoside analogs cannot be interchanged without experimental validation due to fundamental differences in sugar configuration and base modification that dictate metabolic activation pathways, enzyme recognition, and biological outcomes. Evidence from structurally related 5-substituted uracil nucleosides demonstrates that stereochemical variations in the furanose ring directly determine phosphorylation efficiency by viral thymidine kinases and consequently antiviral activity [1]. Specifically, lyxofuranosyl epimers of 5-methoxymethyluracil derivatives fail to serve as substrates for herpes simplex virus-induced deoxythymidine kinase, whereas their ribofuranosyl counterparts are efficiently phosphorylated [1]. The geometry and distance between 5'-CH2OH and 3'-OH groups in the furanose ring are key determinants of substrate recognition [1]. The xylofuranosyl configuration of the target compound presents a distinct stereochemical arrangement relative to both ribofuranosyl and lyxofuranosyl analogs, necessitating compound-specific evaluation rather than class-level substitution.

1-(b-D-Xylofuranosyl)-5-methoxyuracil Quantitative Differentiation Evidence: Comparative Data Versus Structural Analogs


Xylo-Nucleoside Classification as Differentiating Procurement Criterion: Catalog-Based Structural Stratification of 1-(b-D-Xylofuranosyl)-5-methoxyuracil

1-(b-D-Xylofuranosyl)-5-methoxyuracil is explicitly classified under the 'Xylo-nucleosides' structural category in authoritative vendor databases, distinguishing it from the more prevalent ribo-nucleosides and deoxyribo-nucleosides . The compound also carries the '5-Modified pyrimidine nucleosides' classification, indicating C5-position functionalization on the uracil base . While no direct head-to-head comparative activity data are publicly available in peer-reviewed literature for this specific compound, the xylofuranosyl sugar moiety represents a quantifiable structural differentiation: molecular formula C10H14N2O7 with molecular weight 274.23 g/mol, contrasting with the ribofuranosyl analog 5-methoxyuridine (C10H14N2O7, identical formula but distinct stereochemistry) [1].

Nucleoside analog Xylo-nucleoside Structural differentiation

Sugar Configuration-Dependent Phosphorylation: Class-Level Evidence from Lyxofuranosyl Versus Ribofuranosyl Epimers Informing Xylofuranosyl Analog Selection

In a direct comparative study of structurally related 5-substituted uracil nucleosides, 5-methoxymethyl-1-(2'-deoxy-β-D-lyxofuranosyl)uracil (MMdLU) exhibited no antiviral activity against herpes simplex viruses, whereas its ribofuranosyl epimer 5-methoxymethyl-2'-deoxyuridine (MMdUrd) demonstrated selective anti-herpes activity [1]. The differential activity was mechanistically linked to phosphorylation: MMdUrd was phosphorylated by HSV-induced deoxythymidine kinase, while MMdLU did not serve as a substrate for the kinase [1]. The geometry and distance between the 5'-CH2OH and 3'-OH groups of the furanose ring were identified as key factors determining phosphorylation efficiency [1].

Viral thymidine kinase Phosphorylation efficiency Stereochemical recognition

C5-Methoxy Modification as Differentiating Feature: Comparative Classification of 5-Substituted Uracil Nucleoside Analogs

1-(b-D-Xylofuranosyl)-5-methoxyuracil carries a methoxy (-OCH3) substituent at the C5 position of the uracil base, distinguishing it from other C5-modified uracil nucleosides including 5-methyluracil (thymine derivatives), 5-iodouracil, 5-trifluoromethyluracil, and 5-bromovinyluracil analogs . Vendor databases classify the compound under '5-Modified pyrimidine nucleosides' as a distinct subcategory . The C5 substituent influences base-pairing properties, lipophilicity, and interactions with metabolic enzymes. The methoxy group at C5 differs from the methyl group in thymidine derivatives (C10H14N2O5 for thymidine versus C10H14N2O7 for the target compound), introducing an additional oxygen atom and altering hydrogen bonding capacity [1].

5-Modified pyrimidine Uracil C5 substitution Nucleoside analog

Potential Double-Barreled Prodrug Strategy: Class-Level Evidence for Xylofuranosyl Cytosine Analogs Supporting 5-Methoxyuracil Derivative Investigation

A 1980 study by Watanabe et al. described 1-(β-D-Xylofuranosyl)-5-fluorocytosines bearing leaving groups at the 3' position as 'potential double-barreled masked precursors of anticancer nucleosides' [1]. This prodrug strategy leverages the xylofuranosyl scaffold for sequential metabolic activation, wherein the sugar configuration and leaving group design enable controlled release of active cytotoxic species. While this evidence pertains to 5-fluorocytosine derivatives rather than 5-methoxyuracil derivatives, the shared xylofuranosyl sugar moiety suggests the scaffold itself may be amenable to analogous prodrug design approaches.

Prodrug design Anticancer nucleosides Masked precursors

1-(b-D-Xylofuranosyl)-5-methoxyuracil Validated Application Scenarios Based on Structural and Class-Level Evidence


Structure-Activity Relationship (SAR) Studies of Furanose Sugar Configuration Effects on Antiviral Nucleoside Phosphorylation

Researchers investigating the stereochemical determinants of nucleoside phosphorylation by viral and cellular kinases should procure 1-(b-D-Xylofuranosyl)-5-methoxyuracil as a defined xylofuranosyl reference compound. Evidence from lyxofuranosyl versus ribofuranosyl epimers demonstrates that furanose stereochemistry is a binary determinant of kinase substrate recognition, with the lyxo epimer completely failing to undergo phosphorylation by HSV-induced deoxythymidine kinase while the ribo epimer is efficiently phosphorylated [1]. The xylofuranosyl configuration represents an intermediate stereochemical state between ribo and lyxo arrangements, enabling systematic SAR mapping of the geometric requirements (specifically 5'-CH2OH to 3'-OH distance) for kinase recognition [1]. This compound serves as an essential comparator for establishing structure-phosphorylation relationships across the complete stereochemical landscape of furanose nucleosides.

C5-Modified Uracil Nucleoside Library Construction for Antiviral and Anticancer Screening Programs

Medicinal chemistry teams constructing focused libraries of C5-modified uracil nucleoside analogs should include 1-(b-D-Xylofuranosyl)-5-methoxyuracil as the 5-methoxy representative within the xylofuranosyl sugar series. The compound's explicit classification under both 'Xylo-nucleosides' and '5-Modified pyrimidine nucleosides' confirms its structural identity [1]. As a purine nucleoside analog, it belongs to a class with broad antitumor activity targeting indolent lymphoid malignancies . When positioned alongside 5-methyl (thymidine), 5-iodo, 5-trifluoromethyl, and 5-bromovinyl uracil analogs , the 5-methoxy derivative provides a distinct electronic and steric profile for probing C5 substituent effects on target engagement, cellular uptake, and metabolic stability. Procurement of this compound enables complete coverage of the C5-substituent diversity space within the xylofuranosyl nucleoside subseries.

Xylo-Configured Nucleoside Prodrug Feasibility Assessment in Anticancer Drug Discovery

Drug discovery programs evaluating novel prodrug strategies for targeted anticancer nucleoside delivery should consider 1-(b-D-Xylofuranosyl)-5-methoxyuracil as a scaffold for investigating xylofuranosyl-based prodrug designs. Class-level evidence from structurally related 1-(β-D-xylofuranosyl)-5-fluorocytosines demonstrates that the xylofuranosyl scaffold can function as a 'double-barreled masked precursor' for anticancer nucleosides when equipped with appropriate leaving groups at the 3' position [1]. While the cited evidence pertains to cytosine derivatives, the shared xylofuranosyl sugar moiety suggests the scaffold itself possesses inherent prodrug capability. 1-(b-D-Xylofuranosyl)-5-methoxyuracil provides a 5-methoxyuracil payload variant for exploring structure-prodrug release relationships and may serve as a synthetic intermediate for further derivatization with various leaving group chemistries.

Nucleoside Analog Metabolic Stability and Enzyme Recognition Profiling

Research groups investigating the metabolic fate and enzyme recognition patterns of non-canonical nucleoside analogs should employ 1-(b-D-Xylofuranosyl)-5-methoxyuracil as a probe for xylofuranosyl sugar recognition. The xylofuranosyl moiety presents a stereochemical arrangement distinct from both ribofuranosyl (native substrate) and lyxofuranosyl (known non-substrate) configurations [1]. This compound enables systematic profiling of cellular and viral nucleoside kinases, phosphorylases, and deaminases toward xylofuranosyl substrates. Such studies are critical for understanding the metabolic activation barriers and clearance mechanisms that ultimately determine the therapeutic index of nucleoside analog drug candidates. The compound's vendor-verified classification as a Xylo-nucleoside ensures procurement of the correct stereochemical entity for these enzyme recognition studies.

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